N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a furan ring and a piperidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by further functionalization to introduce the furan and piperidine carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and safe for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiazole ring may yield dihydrothiazole derivatives .
Scientific Research Applications
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Thiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- N-(4-(Pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- N-(4-(Benzothiazol-2-yl)piperidine-4-carboxamide
Uniqueness
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c17-12(9-3-5-14-6-4-9)16-13-15-10(8-19-13)11-2-1-7-18-11/h1-2,7-9,14H,3-6H2,(H,15,16,17) |
InChI Key |
DZBDVMIKOFPISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
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